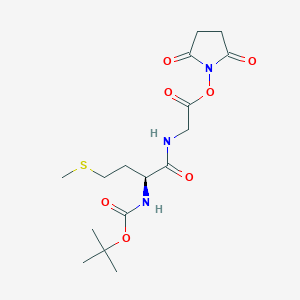

Boc-Met-Gly-OSu

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-Met-Gly-OSu is a useful research compound. Its molecular formula is C16H25N3O7S and its molecular weight is 403.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

亲和层析树脂

Boc-Met-Gly-OSu 用于开发亲和层析树脂 {svg_1}. 这些树脂通过将基质与细菌来源的蛋白质(如蛋白 A)偶联而获得,常用于纯化多种治疗性单克隆抗体 {svg_2}.

新型亲和树脂的生产

This compound 在通过梭状芽胞杆菌 A 介导的反应固定蛋白 A 的突变体形式的新型亲和树脂的生物催化生产方法中起着至关重要的作用 {svg_3}. 该方法已用于研究琼脂糖 Seplife 6FF 基质的活化条件、选择具有游离氨基的不同类型的连接体以及将重组蛋白 A 固定在活化基质表面的条件 {svg_4}.

蛋白质偶联

This compound 用于蛋白质偶联方法。 在用于制备亲和树脂的大多数经典蛋白 A 偶联方法中,蛋白配体固定通过赖氨酸侧链氨基与载体基质上的活化基团反应来进行 {svg_5}.

连接体的开发

This compound 用于开发用于蛋白质偶联的连接体。 Gly-Gly-EDA-Gly-Gly 连接体的一种应用已作为将二甘氨酸与环氧活化基质偶联的替代方法提出 {svg_6}.

肽合成

This compound 用于肽合成 {svg_7}. 它用于 Boc 固相肽合成,这是一种用于创建肽的方法 {svg_8}.

蛋白质结合

This compound 用于常规实验室程序,例如结合酶或将肽偶联到载体蛋白 {svg_9}. 这些程序对于开发蛋白质与其他细胞成分之间的关系至关重要 {svg_10}.

作用机制

Target of Action

Boc-Met-Gly-OSu is a complex compound that is used in peptide synthesis . Its primary targets are proteins and peptides that require modification or conjugation for various biochemical applications .

Mode of Action

The compound this compound interacts with its targets through a process known as Boc solid-phase peptide synthesis . This process involves the conjugation of the this compound compound to the target peptide or protein, thereby modifying its structure and function .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving protein synthesis and modification . The compound plays a crucial role in the production of novel affinity resins with an immobilized mutant form of protein A via sortase A mediated reaction .

Result of Action

The result of this compound’s action is the successful modification of target proteins or peptides . This can lead to changes in the target’s function, enabling it to be used for various biochemical applications, such as the isolation of immunoglobulins G .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O7S/c1-16(2,3)25-15(24)18-10(7-8-27-4)14(23)17-9-13(22)26-19-11(20)5-6-12(19)21/h10H,5-9H2,1-4H3,(H,17,23)(H,18,24)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHANOSBXQUTAT-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401126922 |

Source

|

| Record name | 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401126922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23446-04-0 |

Source

|

| Record name | 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23446-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401126922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。